Rhodamine B thiolactone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H30N2O2S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
3',6'-bis(diethylamino)spiro[2-benzothiophene-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H30N2O2S/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3 |
InChI Key |
AAQKETQXOGXQRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)S3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Synthetic Pathways to the Rhodamine B Thiolactone Core Structure
The synthesis of the this compound core is a critical process that transforms the fluorescent and colored Rhodamine B into its non-fluorescent and colorless spirocyclic form. This transformation is the basis for its use as a "turn-on" sensor. The colorless and non-fluorescent nature of the thiolactone is due to the spirocyclic structure which disrupts the extensive π-conjugation system responsible for the photophysical properties of the open-form rhodamine dye. researchgate.net
Several methods have been established for the synthesis of this compound from readily available Rhodamine B.
A common two-step method involves first converting Rhodamine B into an intermediate, rhodamine B acid chloride. In this step, Rhodamine B is treated with a reagent such as phosphorus oxychloride in a solvent like 1,2-dichloroethane (B1671644) and refluxed. The resulting rhodamine B acid chloride, a violet-red oil, is then used directly in the next step without extensive purification. rsc.orgacs.org The subsequent reaction involves treating the acid chloride intermediate with a sulfur source to form the thiolactone ring. For instance, the acid chloride can be dissolved in a solvent like tetrahydrofuran (B95107) (THF) and reacted with a nucleophilic sulfur-containing reagent to yield the final this compound product. rsc.org
Alternatively, a "one-pot synthesis" route has been reported. This method simplifies the procedure by directly reacting Rhodamine B base with a sulfur source like sodium sulfide. researchgate.net This approach offers a more direct conversion to the thiolactone structure. Another variation involves the use of Lawesson's reagent in refluxing benzene (B151609) to achieve the thionation and cyclization. researchgate.net
Table 1: Selected Synthetic Pathways to this compound
| Precursor | Reagents | Key Steps | Reference |
|---|
Functionalization Strategies for this compound Derivatives
The this compound scaffold serves as a versatile platform for chemical modification. Functionalization strategies are employed to fine-tune its properties for specific applications, such as enhancing selectivity in chemical sensing, directing the molecule to specific subcellular locations, or incorporating it into larger material frameworks. nih.govpolysciences.com
The sensing behavior of this compound can be precisely adjusted by modifying its molecular structure. The core principle of sensing relies on the selective opening of the thiolactone ring by an analyte, which restores the conjugated system and "turns on" the fluorescence and color. researchgate.netresearchgate.net
One strategy involves altering the heteroatom within the spirocyclic ring. For example, replacing the sulfur atom with selenium to create rhodamine B selenolactone changes the molecule's affinity and reactivity. While this compound is highly selective for mercury (Hg²⁺) ions, the selenolactone version also shows a response to silver (Ag⁺) ions, enabling the imaging of both metals in cellular environments. acs.org
Another approach is to introduce additional binding sites or modify the electronic properties of the rhodamine core. The introduction of thiophene (B33073) groups and multiple rhodamine chromophores has been explored to enhance binding capabilities and selectivity for Hg²⁺. researchgate.net By strategically adding sulfur atoms or other ligating groups, the probe's affinity and specificity toward different metal ions can be modulated. researchgate.net These modifications can influence the binding stoichiometry, with some derivatives forming 1:1 complexes while others form 1:2 complexes with metal ions, affecting the sensitivity and selectivity of the sensor. researchgate.net
For applications in cell biology, it is often desirable to direct a probe to a specific organelle. This is achieved by conjugating the this compound core with a targeting moiety. A prominent example is the development of mitochondria-targeting probes. nih.govrsc.org
The triphenylphosphonium (TPP) cation is a well-established mitochondrial targeting group due to its lipophilic nature and positive charge, which facilitates its accumulation within the mitochondrial matrix driven by the organelle's negative membrane potential. nih.govmdpi.com Researchers have synthesized derivatives like the rhodamine thiolactone triphenylphosphonium cation (RSTPP) by linking the TPP unit to the rhodamine skeleton, often via a piperazine (B1678402) handle. nih.govrsc.org This strategic integration allows the probe to be specifically localized within mitochondria. Once accumulated in the target organelle, the probe can detect specific analytes, such as hypochlorous acid (HOCl), as demonstrated by the RSTPP probe. nih.govrsc.org Co-localization experiments using known mitochondrial trackers like Rhodamine 123 have confirmed the precise mitochondrial targeting of these functionalized probes. nih.govrsc.org
To create robust and reusable sensing platforms, this compound and its derivatives can be incorporated into various materials. This integration prevents the dye from leaching and allows for the development of solid-state sensors. researchgate.netmdpi.com
One method involves derivatizing the rhodamine molecule with a reactive group that can participate in polymerization. For instance, acryloxyethyl thiocarbamoyl rhodamine B is a monomer containing a reactive acrylate (B77674) group. polysciences.com This group allows the dye to be covalently copolymerized into hydrogels, coatings, and other polymer matrices, ensuring its stable integration. polysciences.com
Another strategy is the physical immobilization or doping of the dye into a solid support. This compound has been successfully incorporated into various matrices, including:
Sol-gel on filter paper: Creating a portable sensor for detecting mercury ions. researchgate.net
Agar-agar gel: Developing a low-cost, sustainable, and biodegradable colorimetric sensor. researchgate.net
Periodic mesoporous organosilica (PMO): Using the dye as an antenna species in advanced luminescent materials for highly sensitive mercury detection. ugent.be
Polymer films: Grafting rhodamine derivatives onto polymer side chains to create sensory test strips for detecting metal ions like Cu²⁺. mdpi.com
These material integration strategies expand the utility of this compound beyond solution-based assays, enabling its use in environmental monitoring and the creation of practical sensing devices. researchgate.netresearchgate.net
Table 2: Examples of Functionalization Strategies for this compound
| Strategy | Modification | Purpose | Outcome | Reference |
|---|---|---|---|---|
| Tunable Sensing | Replacement of sulfur with selenium. | Alter analyte selectivity. | Created Rhodamine B selenolactone, sensitive to both Hg²⁺ and Ag⁺. | acs.org |
| Tunable Sensing | Introduction of thiophene groups. | Enhance binding and selectivity for Hg²⁺. | Modified binding affinity and stoichiometry for improved sensing. | researchgate.net |
| Targeting | Conjugation with triphenylphosphonium (TPP) cation. | Direct the probe to mitochondria. | Achieved specific accumulation in mitochondria for targeted sensing of HOCl. | nih.govrsc.org |
| Material Integration | Derivatization with a reactive acrylate group. | Enable covalent incorporation into polymers. | Produced a fluorescent monomer for creating stable, functional materials. | polysciences.com |
| Material Integration | Immobilization in an agar-agar gel substrate. | Create a low-cost, solid-state colorimetric sensor. | Developed a biodegradable sensor for visual mercury detection. | researchgate.net |
| Material Integration | Doping into periodic mesoporous organosilica. | Develop advanced luminescent sensing materials. | Used as an antenna for highly sensitive Hg²⁺ detection. | ugent.be |
Photophysical and Chemodynamic Sensing Mechanisms
Spirocyclic Ring-Opening Mechanism and Fluorescence Enhancement
The sensing action of Rhodamine B thiolactone is fundamentally linked to the opening of its spirocyclic ring, a process that dramatically alters its electronic and photophysical properties.
Thiolactone Spiro-Ring Opening Initiated by Analyte Interaction
In its native state, this compound exists in a stable, non-fluorescent spirocyclic form. psu.edumdpi.com The interaction with a specific analyte, most notably the mercury ion (Hg²⁺), initiates a chemical reaction that triggers the opening of this thiolactone ring. mdpi.comresearchgate.netrsc.org The sulfur atom within the thiolactone group acts as a recognition site, exhibiting a strong affinity for thiophilic species like Hg²⁺. scirp.orgscirp.org This interaction leads to the cleavage of the C-S bond in the spirocyclic system. researchgate.net The process effectively transforms the molecule from its colorless, non-fluorescent lactone form to a brightly colored and fluorescent open-ring structure. researchgate.net This analyte-induced ring-opening is a highly selective process, forming the basis of the compound's use as a chemosensor. researchgate.netrsc.orgscispace.com
Conformational Changes Leading to Enhanced Fluorescence
The opening of the spirocyclic ring induces a significant conformational change in the molecule. The initial sp³-hybridized central carbon atom of the spirolactone converts to an sp²-hybridized state, resulting in a planar, delocalized xanthene structure characteristic of rhodamine dyes. psu.edunih.gov This extended π-conjugation is responsible for the strong absorption of light in the visible region and the subsequent intense fluorescence emission. psu.edudu.ac.in The transition from the non-planar, non-conjugated spirolactone to the planar, conjugated open form is the direct cause of the dramatic fluorescence enhancement observed upon analyte binding. researchgate.netmdpi.com
Ligand Binding and Coordination Chemistry Principles
The interaction between this compound and target analytes is governed by the principles of coordination chemistry, involving specific binding ratios and selective recognition.
Stoichiometric Binding Modes (e.g., 1:1, 2:1)
Studies have revealed different stoichiometric binding ratios between this compound and metal ions. For instance, with mercury ions (Hg²⁺), a 2:1 binding stoichiometry is often observed, where two molecules of the rhodamine derivative coordinate with one mercury ion. scirp.orgscirp.org This is attributed to the coordination of two sulfur atoms from two separate this compound molecules to the Hg²⁺ ion. scirp.org However, other studies have also reported a 1:1 binding mode with certain analytes or under different experimental conditions. researchgate.netsci-hub.se Job's plot analysis is a common experimental method used to determine these binding stoichiometries. researchgate.netsciengine.com
| Analyte | Stoichiometry (this compound : Analyte) | Reference |
| Hg²⁺ | 2:1 | scirp.orgscirp.org |
| Hg²⁺ | 1:1 | researchgate.netsci-hub.se |
Selective Recognition of Specific Cations
A key feature of this compound is its high selectivity for certain metal cations, particularly Hg²⁺. researchgate.netrsc.orgscispace.com The strong affinity of the sulfur atom in the thiolactone ring for thiophilic metals like mercury drives this selectivity. scirp.org Numerous studies have demonstrated that the presence of other common metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺, and Pb²⁺ does not significantly interfere with the detection of Hg²⁺, highlighting the sensor's specificity. researchgate.net This selectivity is crucial for its application in complex environmental and biological samples where a variety of ions may be present. researchgate.netresearchgate.net
Analytical Applications in Environmental and Biological Monitoring
Detection of Other Relevant Analytes
While the primary application of Rhodamine B thiolactone has been in mercury sensing, its reactivity and the underlying principles of its sensing mechanism have prompted investigations into its utility for detecting other important analytes, particularly those with oxidative properties.
The core structure of rhodamine dyes can be modified to create probes for various reactive oxygen species (ROS). While direct studies on the reaction of this compound with a wide array of oxidative species are not extensively documented, the general reactivity of rhodamine derivatives provides a basis for this exploration. For instance, rhodamine-based fluorescent probes have been specifically designed for the detection of hypochlorous acid (HOCl), an important endogenous ROS. These probes operate on a similar principle of spirocycle opening induced by the analyte. When exposed to light, Rhodamine B itself can participate in reactions that form reactive oxygen compounds. nih.gov The thiol group in this compound could potentially be susceptible to oxidation by strong oxidizing agents, leading to a change in its chemical structure and, consequently, its spectral properties.
Thorough investigation into the cross-reactivity of this compound is essential to validate its specificity for mercury detection. As mentioned earlier, it shows excellent selectivity against a wide range of alkali, alkaline earth, and transition metal ions. nih.gov However, some studies on structurally related rhodamine-based sensors have noted minor interference from ions such as Cu²⁺ under certain conditions. nih.gov The sulfur atom in the thiolactone ring imparts a high affinity for soft metal ions like Hg²⁺, which is the basis for its selectivity. Investigations into its reactivity with other soft Lewis acids and various anions are crucial for a complete understanding of its specificity profile.
Advanced Detection Formats and Platforms
To enhance the sensitivity, portability, and practicality of this compound-based detection, researchers have incorporated this chemosensor into various advanced formats and platforms. These innovations aim to bridge the gap between laboratory-based analysis and real-time, on-site monitoring.
One notable advancement is the development of paper-based analytical devices. mdpi.com These low-cost and portable sensors involve immobilizing this compound onto a solid support like filter paper. mdpi.com This format allows for simple and rapid detection of Hg²⁺ in water samples by visual inspection of the color change. mdpi.com
Hydrogels have also been utilized as a matrix for embedding this compound, creating sensors for both the detection and removal of mercury ions from wastewater. nih.gov The hydrogel platform provides a stable and aqueous-compatible environment for the sensing reaction to occur. Similarly, this compound has been immobilized in sustainable agar-agar gel substrates to create low-cost and environmentally friendly colorimetric mercury sensors. consensus.app
Integration into Solid Supports and Agar-Agar Gels
The immobilization of this compound onto solid matrices is a key strategy for developing practical and portable analytical devices. This approach offers several advantages, including enhanced stability, reusability, and the potential for on-site analysis, thereby circumventing the need for complex laboratory instrumentation.
One notable application involves the development of a low-cost and environmentally friendly colorimetric sensor for mercury ions (Hg²⁺) by immobilizing this compound within a sustainable agar-agar gel substrate. researchgate.netconsensus.app This gel-based sensor capitalizes on the Hg²⁺-induced ring-opening of the thiolactone, which results in a clear visual color change. The agar-agar matrix serves as a simple and effective medium for entrapping the chemosensor, leading to a durable analytical tool. Research has demonstrated that these agar-based sensors can maintain their functionality for at least 12 weeks when stored at room temperature in dark conditions. researchgate.net
Beyond soft gel matrices, this compound has also been successfully integrated into other solid supports. For instance, it has been immobilized in silica (B1680970) matrices which are then impregnated into filter paper. researchgate.net This method creates a portable, "naked-eye" paper-based sensor for the rapid determination of trace mercury ions in water samples. As the water sample flows through the paper, the presence of Hg²⁺ at concentrations as low as 10 nM triggers a color change from white to purple-red, providing a clear and immediate indication of contamination. researchgate.net
These solid-phase sensors offer a simple, cost-effective, and efficient means for the preliminary screening of environmental samples for heavy metal contamination.
Table 1: this compound-Based Solid-Supported Sensors
| Solid Support | Analyte | Principle of Detection | Key Findings | Reference |
|---|---|---|---|---|
| Agar-Agar Gel | Mercury (Hg²⁺) | Colorimetric | Sensor is durable for at least 12 weeks; provides a low-cost and sustainable option for mercury detection. | researchgate.netconsensus.app |
Microextraction and Preconcentration Strategies
To enhance the sensitivity of detection, particularly for analytes present at ultra-trace levels in complex matrices, this compound is often used in conjunction with microextraction and preconcentration techniques. These strategies effectively increase the concentration of the target analyte prior to its reaction with the chemosensor, thereby amplifying the analytical signal.
Dispersive liquid-liquid microextraction (DLLME) is one such technique that has been successfully paired with this compound for the detection of mercury. researchgate.net In this method, a small volume of an extraction solvent and a disperser solvent are rapidly injected into the aqueous sample. This creates a cloudy solution where the analyte is efficiently extracted into the fine droplets of the extraction solvent. Following centrifugation, the enriched analyte in the sedimented phase can be reacted with this compound, enabling naked-eye detection of Hg²⁺ at concentrations as low as 2.0 µg L⁻¹. researchgate.net
Another approach involves the use of sol-gel chemistry to not only immobilize the this compound but also to pre-concentrate the analyte. A portable assay has been developed where the this compound-doped sol-gel is immobilized on a filter paper frit. researchgate.net This method avoids the need for transporting extraction solvents to the field. The intensity of the colorimetric response on the frit can be quantified using a flatbed scanner and image analysis software, achieving a detection limit of 0.24 µg L⁻¹ for mercury. researchgate.net This demonstrates the power of combining immobilization and preconcentration to achieve highly sensitive and field-deployable analytical methods.
Table 2: Microextraction and Preconcentration Methods with this compound
| Technique | Analyte | Detection Method | Limit of Detection (LOD) | Key Advantages | Reference |
|---|---|---|---|---|---|
| Dispersive Liquid-Liquid Microextraction (DLLME) | Mercury (Hg²⁺) | Naked-eye detection | 2.0 µg L⁻¹ | Rapid and efficient preconcentration from aqueous samples. | researchgate.net |
Advanced Material Integration and Supramolecular Chemistry
Rhodamine B Thiolactone in Nanocomposite Systems
The incorporation of this compound into nanocomposite materials, particularly with nanoparticles, leverages the distinct properties of both components to create synergistic systems. These hybrid materials often exhibit enhanced sensitivity and selectivity in detection applications.
This compound has been utilized in the functionalization of upconversion nanoparticles (UCNPs) to develop sensitive probes, often based on the principle of Förster Resonance Energy Transfer (FRET). UCNPs are capable of converting near-infrared (NIR) radiation into visible light, which offers advantages such as reduced autofluorescence from biological samples and deeper tissue penetration.
In a typical FRET-based sensing system, UCNPs act as the energy donor, and a quencher molecule, such as this compound, serves as the energy acceptor. The Hg²⁺-responsive this compound possesses an absorption band that overlaps with the emission spectrum of the UCNPs, leading to luminescence quenching. researchgate.net The functionalization of UCNPs with this compound can be achieved through various methods, including covalent bonding or encapsulation within a polymer shell coating the nanoparticle. researchgate.net
The sensing mechanism relies on the selective interaction of the thiolactone ring with specific analytes. For instance, in the presence of Hg²⁺ ions, the thiolactone ring of this compound is opened, causing a significant change in its absorption spectrum. researchgate.netrsc.org This ring-opening disrupts the FRET process, leading to a restoration of the UCNP luminescence. This "turn-on" fluorescence response allows for the sensitive and selective detection of the target analyte.
| Nanoparticle | Functionalizing Agent | Sensing Mechanism | Target Analyte | Reference |
| NaYF₄:Yb,Ho | Rhodamine B derivative | FRET | Fe³⁺ | nih.govrsc.org |
| NaGdF₄:Lu,Yb,Er | Rhodamine B derivative | FRET | Glutathione (B108866) | worldresearchlibrary.org |
| UCNPs@mSiO₂ | Rhodamine B derivatives | FRET and IFE | Cu²⁺ and Pyrophosphate | nih.gov |
| NaYF₄:Yb³⁺,Er³⁺ | This compound | Luminescence Quenching | Hg²⁺ | researchgate.net |
Polymeric Formulations and Self-Assembly
The integration of this compound into polymer structures allows for the creation of well-defined macromolecules with built-in sensing or imaging capabilities. Thiolactone chemistry provides a versatile platform for both the synthesis and post-polymerization modification of these functional polymers.
Amphiphilic block copolymers, which consist of distinct hydrophobic and hydrophilic segments, can self-assemble in aqueous solutions to form various nanostructures, such as micelles and vesicles. frontiersin.orgresearchgate.net These self-assembled structures can serve as nanocarriers for therapeutic agents or as platforms for sensing applications.
This compound can be incorporated into amphiphilic block copolymers to impart fluorescence and sensing functionalities. One approach involves the synthesis of a block copolymer with reactive handles that can be subsequently modified with this compound. For example, a block copolymer containing amine-functionalized monomers can be synthesized, followed by the ring-opening of the thiolactone with the pendant amine groups to form a stable amide linkage. This post-polymerization modification strategy allows for precise control over the placement and density of the this compound units within the copolymer structure.
The resulting amphiphilic block copolymers functionalized with this compound can self-assemble into micelles with a core-shell structure. The hydrophobic blocks would form the core, which can encapsulate hydrophobic molecules, while the hydrophilic blocks, along with the this compound units, would form the corona, interfacing with the aqueous environment. These fluorescently labeled micelles have potential applications in drug delivery, where the release of a payload could be triggered by the same stimulus that causes the ring-opening of the thiolactone, leading to a simultaneous therapeutic and diagnostic (theranostic) response.
| Polymer Architecture | Synthesis Method | Functionalization Strategy | Potential Application |
| Amphiphilic Block Copolymer | RAFT or ATRP | Post-polymerization modification with this compound | Theranostic Micelles |
| Rhodamine B-conjugated Poly(ε-caprolactone) | Not specified | Incorporation into nanoparticles | Nanoparticle Trafficking |
| TPE-(PEO-b-PCL-RhB)₂ | One-pot block copolymerization | Post-polymerization modification | Drug Delivery and Imaging |
Reversible Deactivation Radical Polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and end-group functionality. wikipedia.orgnih.gov The development of thiolactone-functionalized RDRP agents has enabled the synthesis of well-defined polymers with a thiolactone group at the chain end. fao.orgresearchgate.net
A toolbox of γ-thiolactone-based RDRP agents, including xanthates, bromides, and alkoxyamines, has been developed for use in various RDRP techniques. fao.orgresearchgate.net These agents allow for the polymerization of a wide range of monomers to produce polymers with a terminal thiolactone group. The presence of this reactive handle at the end of the polymer chain opens up a plethora of possibilities for post-polymerization modification.
The thiolactone end-group can be readily ring-opened by primary amines, which introduces a thiol group at the chain end. This newly formed thiol can then participate in a variety of "thiol-click" reactions, such as thiol-ene or thiol-yne additions, allowing for the conjugation of various molecules, including biomolecules, fluorescent dyes, or other polymers. This approach provides a highly efficient and modular strategy for the synthesis of complex macromolecular architectures. While not explicitly detailed for this compound itself as the RDRP agent, a polymer with a terminal amine group could be reacted with this compound to achieve end-functionalization.
| RDRP Technique | Thiolactone-based Agent | Monomers | Post-polymerization Modification | Reference |
| RAFT/MADIX | Xanthates | Activated and less activated monomers | Amine ring-opening and thiol-thiolsulfonate reaction | fao.orgresearchgate.net |
| ATRP | Bromides | Activated and less activated monomers | Amine ring-opening and thiol-thiolsulfonate reaction | fao.orgresearchgate.net |
| NMP | Alkoxyamine | Activated and less activated monomers | Amine ring-opening and thiol-thiolsulfonate reaction | fao.orgresearchgate.net |
Supramolecular Recognition Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. This compound can be incorporated into such architectures to create highly selective and sensitive sensors.
The sensing mechanism in these supramolecular systems often relies on a specific recognition event between the host architecture and the target analyte, which then triggers a change in the photophysical properties of the embedded this compound. For example, a supramolecular hydrogel sensor has been developed for the detection of Hg²⁺ ions. nih.gov While this specific example utilizes a Rhodamine 6G derivative, the principle is directly applicable to this compound, given its known high selectivity for Hg²⁺. rsc.orgnih.gov
In such a system, the rhodamine derivative is functionalized with a recognition site for the target analyte and a polymerizable group. This functionalized monomer is then copolymerized with a suitable cross-linker to form a hydrogel network. The porous structure of the hydrogel allows for the diffusion of the analyte into the matrix, where it can interact with the recognition sites on the rhodamine derivative. This interaction, in the case of this compound and Hg²⁺, would lead to the ring-opening of the thiolactone and a distinct colorimetric and fluorescent response, enabling the visual and spectroscopic detection of the analyte. The supramolecular nature of the hydrogel can also impart properties such as self-healing and stimuli-responsiveness.
| Supramolecular System | Rhodamine Derivative | Recognition Principle | Target Analyte |
| Hydrogel Sensor | Rhodamine 6G derivative with thiophene (B33073) | Host-guest interaction | Hg²⁺ |
Theoretical and Computational Investigations
Quantum Chemical Studies of Electronic Structure
Quantum chemical calculations are instrumental in exploring the fundamental properties of Rhodamine B thiolactone. These computational approaches allow researchers to model the molecule's behavior and predict its electronic characteristics, which are directly linked to its function as a sensor.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the reaction mechanisms of this compound-based sensors. The primary sensing mechanism involves the transformation of the non-fluorescent, colorless spirocyclic form to a highly fluorescent, colored ring-opened form upon interaction with an analyte.
DFT calculations are employed to model this intricate process. The key event is the cleavage of the thiolactone ring, which can be triggered by analytes such as mercury ions (Hg²⁺) or reactive oxygen species like hypochlorous acid (HOCl). researchgate.netrsc.orgpsu.edu Computational studies confirm that the interaction with these species significantly lowers the energy barrier for the ring-opening reaction. For instance, in the presence of Hg²⁺, the mercury ion coordinates with the sulfur atom of the thiolactone and the carboxylate oxygen, inducing the cleavage of the C-S bond and forcing the spirolactone to open. psu.eduresearchgate.net This structural change from a tetrahedral sp³ carbon at the spiro center to a planar sp² carbon results in the formation of the extended π-conjugated system characteristic of the fluorescent rhodamine dye. researchgate.net
The reaction mechanism proposed for the interaction with Hg²⁺ involves the formation of a complex where the mercury ion is bound to the probe, leading to the "turn-on" fluorescence. psu.edusci-hub.se Mass spectrometry evidence supports the proposed mechanisms, often showing the formation of the ring-opened rhodamine B product. acs.orgrsc.org DFT studies further provide insights into the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, explaining the observed changes in absorption and emission spectra. researchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their associated energies. For this compound, understanding its conformational landscape is essential, as its three-dimensional shape influences its reactivity and interaction with target analytes.
While specific, in-depth conformational analyses focused solely on this compound are not extensively detailed in the reviewed literature, the principles are well-established from studies on related rhodamine derivatives and other cyclic compounds. researchgate.netsciengine.com The molecule's structure is dominated by the rigid xanthene core, but flexibility exists in the diethylamino groups and the orientation of the carboxyphenyl group relative to the xanthene plane.
Computational studies on similar rhodamine structures have been performed to understand the relative energies of different conformers. researchgate.net DFT calculations can map the potential energy surface, identifying local and global energy minima corresponding to stable conformers and the transition states that separate them. For this compound, the key conformational change is the planarization of the xanthene system upon ring-opening. In its spirocyclic (closed) form, the molecule is non-planar. Upon reaction and ring-opening, it adopts a more planar and rigid conformation, which is energetically favorable for the extended π-system and is responsible for the strong fluorescence. sciengine.com The energy landscape would show a significant energy barrier between the stable, low-energy closed form and the analyte-bound, open-ring form, a barrier that is substantially lowered by the analyte's presence.
Molecular Modeling of Analyte-Probe Interactions
Molecular modeling provides a visual and energetic understanding of how this compound selectively binds to specific analytes. These computational models are crucial for predicting binding affinity and selectivity, guiding the optimization of sensor design.
Binding Mode Predictions and Interaction Energies
DFT calculations are widely used to predict the most stable structure of the complex formed between this compound and an analyte, known as the binding mode. researchgate.net These calculations help to identify the specific atoms on the probe that coordinate with the analyte and determine the stoichiometry of the complex.
For the detection of Hg²⁺, computational models consistently show a 1:1 binding stoichiometry between the probe and the mercury ion. researchgate.netsci-hub.se The proposed binding mode involves the Hg²⁺ ion coordinating with both the sulfur atom of the thiolactone ring and the oxygen atom of the carboxyl group from the phenyl ring. psu.eduresearchgate.net This chelation event is the driving force for the ring-opening process.
The strength of this interaction can be quantified by calculating the binding energy. For example, DFT studies on related rhodamine sensors interacting with various metal ions have been used to calculate association constants and free energy changes (ΔG), confirming the thermodynamic favorability of the binding process. mdpi.comacs.org These calculations often reveal why the probe is selective for a particular ion. For instance, the calculated interaction energy for Hg²⁺ with the probe is typically significantly more favorable than for other competing metal ions, explaining the sensor's high selectivity. researchgate.net
Interactive Data Table: Analyte Interaction Properties for Rhodamine-Based Sensors
This table summarizes key parameters from studies on rhodamine-based sensors, including those with structures analogous to this compound, highlighting their performance in detecting various metal ions.
| Sensor/Probe | Analyte | Detection Limit | Association Constant (Kₐ) | Stoichiometry (Probe:Analyte) |
| Rhodamine-based sensor (RHES) | Al³⁺ | 1.5 x 10⁻⁹ M | 1.33 x 10⁵ M⁻¹ | - |
| Rhodamine-based sensor (RHES) | Zn²⁺ | 1.2 x 10⁻⁹ M | 2.11 x 10⁴ M⁻¹ | 1:1 and 1:2 |
| Rhodamine-based sensor (RHES) | Cd²⁺ | 6.7 x 10⁻⁹ M | 1.35 x 10⁵ M⁻¹ | 1:1 and 1:2 |
| Rhodamine-based sensor (RHES) | Hg²⁺ | 1.7 x 10⁻¹⁰ M | 4.09 x 10⁵ M⁻¹ | 1:1 |
| Rhodamine B-based probe 1 | Hg²⁺ | - | 0.70 x 10⁵ M⁻¹ | 1:1 |
| Data sourced from studies on various rhodamine derivatives designed for metal ion sensing. sci-hub.seacs.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Rhodamine B thiolactone in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence of the thiolactone ring and the characteristic rhodamine scaffold.
Detailed analysis of the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic protons of the xanthene and benzene (B151609) rings, as well as the ethyl groups attached to the nitrogen atoms. For instance, the aromatic protons appear in the downfield region between δ 7.21 and 7.85 ppm, while the methylene (B1212753) (q, 8H) and methyl (t, 12H) protons of the diethylamino groups are observed at approximately δ 3.33 and 1.16 ppm, respectively. rsc.org
The ¹³C NMR spectrum further corroborates the structure, with a key signal appearing at δ 197.7 ppm, which is attributed to the carbonyl carbon of the thiolactone group. rsc.org Other significant signals include those for the spiro carbon, the aromatic carbons, and the carbons of the ethyl groups, providing a complete carbon fingerprint of the molecule. rsc.org The presence of the spirocyclic system is confirmed by the characteristic chemical shift of the quaternary carbon at the spiro center. rsc.org
¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH | 7.85 (d, J = 7.5 Hz, 1H) | 158.0 |
| Aromatic CH | 7.55-7.42 (m, 2H) | 152.3 |
| Aromatic CH | 7.21 (d, J = 7.8 Hz, 1H) | 148.4 |
| Aromatic CH | 6.71 (d, J = 8.7 Hz, 2H) | 135.6 |
| Aromatic CH | 6.33-6.29 (m, 4H) | 134.2 |
| -N(CH₂CH₃)₂ | 3.33 (q, J = 6.9 Hz, 8H) | 129.8 |
| -N(CH₂CH₃)₂ | 1.16 (t, J = 6.9 Hz, 12H) | 128.2 |
| Thiolactone C=O | - | 197.7 |
| Spiro C | - | 62.8 |
| Other Aromatic C | - | 127.3, 122.5, 108.5, 108.2, 97.6 |
| -N(CH₂CH₃)₂ | - | 44.4 |
| -N(CH₂CH₃)₂ | - | 12.6 |
Data sourced from Shi and Ma (2008). rsc.org
Mass Spectrometry (MS) for Reaction Product Identification
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for identifying its reaction products. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the intact molecular ion.
In ESI-MS analysis, this compound typically exhibits a prominent peak corresponding to its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 459.3. rsc.org This accurate mass measurement provides unequivocal evidence for the compound's elemental composition (C₂₈H₃₀N₂O₂S). rsc.org High-resolution mass spectrometry (HRMS) can further confirm this composition with high precision.
Furthermore, MS is crucial for monitoring chemical reactions involving this compound. For example, in its application as a chemosensor, the ring-opening of the thiolactone can be observed through the disappearance of the signal at m/z 459.3 and the appearance of new signals corresponding to the reaction products. rsc.org Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information about different parts of the molecule and aiding in the characterization of complex reaction mixtures. scielo.brscispace.com The fragmentation patterns of rhodamine dyes are well-studied and can serve as a reference for identifying the core rhodamine structure in various derivatives and their products. nih.govresearchgate.netnih.gov
ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 459.2055 | 459.3 |
Data sourced from Shi and Ma (2008). rsc.org
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional view of the molecule in the solid state. mit.edu
The crystal structure of this compound confirms the spirocyclic linkage between the xanthene and the thiolactone moieties. rsc.orgacs.org The analysis reveals the specific bond distances and angles within the molecule, such as the C-S and C=O bond lengths in the thiolactone ring, and the geometry around the central spiro carbon atom. The diethylamino groups typically adopt a conformation that minimizes steric hindrance.
While detailed crystallographic data for this compound itself is available in specialized databases, the crystal structure of the closely related Rhodamine B lactone has been reported and provides a valuable comparison. In the lactone form, the xanthene and isoindolinone ring systems are nearly perpendicular to each other. crystallography.net The ability to obtain high-quality single crystals is often the rate-limiting step in this analysis. nih.gov In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be used in conjunction with other techniques like solid-state NMR and computational modeling to determine the crystal structure. rsc.org
Selected Crystallographic Information for Rhodamine B Lactone
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2(1) |
| a (Å) | 16.224 |
| b (Å) | 12.213 |
| c (Å) | 12.193 |
Data for the related Rhodamine B lactone, sourced from the Crystallography Open Database. crystallography.net
Advanced Fluorescence and Absorption Spectroscopy Techniques
This compound, in its closed spirolactam form, is colorless and essentially non-fluorescent. psu.eduresearchgate.net This is due to the lack of an extended π-conjugated system across the xanthene dye moiety. However, upon cleavage of the thiolactone ring, a highly conjugated and fluorescent rhodamine B derivative is formed, which exhibits strong absorption and emission in the visible region of the electromagnetic spectrum.
Advanced spectroscopic techniques are employed to characterize these photophysical properties. The absorption spectrum of the ring-opened form shows a characteristic maximum at around 560 nm. mdpi.com Fluorescence spectroscopy reveals a strong emission peak with a maximum typically around 585 nm when excited near its absorption maximum. rsc.org
Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime of the excited state of the ring-opened product, providing insights into the dynamics of its de-excitation pathways. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be determined relative to a standard fluorophore. For instance, the related compound Rhodamine B selenolactone has a very low quantum yield (Φ ≈ 0.01) in its closed form. acs.org The significant "off-on" fluorescent behavior of this compound is the basis for its use in sensing applications, where the change in fluorescence intensity can be correlated with the concentration of an analyte. researchgate.netresearchgate.net
Spectroscopic Properties of Ring-Opened this compound
| Parameter | Wavelength (nm) |
|---|---|
| Absorption Maximum (λ_abs_) | ~560 |
| Fluorescence Emission Maximum (λ_em_) | ~585 |
| Excitation Wavelength (λ_ex_) for Emission Measurement | 530 |
Data sourced from Shi and Ma (2008) and Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells (2017). rsc.orgmdpi.com
Research Challenges and Future Perspectives
Enhancing Selectivity and Minimizing Cross-Interference
A primary challenge in the use of Rhodamine B thiolactone-based sensors is achieving high selectivity for a target analyte in the presence of other, chemically similar species. While this compound itself shows high selectivity for mercury ions (Hg²⁺), the development of derivatives for other analytes often encounters issues with cross-interference. researchgate.netrsc.org
Rhodamine-based fluorescent probes, including those derived from this compound, can suffer from cross-sensitivities toward other metal ions and anions. mdpi.com For instance, while many rhodamine derivatives are designed for detecting specific heavy metal ions, their response can sometimes be influenced by the presence of other ions, which can lower sensitivity and limit practical applications in complex environmental and biological samples. researchgate.netmdpi.com The issue of pH dependency can also affect the performance of some rhodamine-based probes. researchgate.netmdpi.com
Future research is focused on designing novel molecular structures that can enhance the specific interaction between the sensor and the target analyte. This involves modifying the receptor part of the sensor molecule to create a binding site that is sterically and electronically tailored to the target. conicet.gov.ar The goal is to develop probes that operate on a highly specific "off-on" mechanism, where the fluorescence is only triggered by the intended analyte, thus minimizing false-positive signals from interfering substances. mdpi.com For example, while some probes for silver ions (Ag⁺) are also sensitive to mercury ions (Hg²⁺), modifications to the probe's structure can yield high selectivity for Ag⁺ with minimal interference. mdpi.com
Table 1: Research Findings on Selectivity and Interference of Rhodamine-Based Probes
| Probe/Sensor System | Target Analyte | Key Findings on Selectivity and Interference | Citations |
|---|---|---|---|
| This compound (RBT) | Hg²⁺ | Highly selective in neutral aqueous solution. No significant colorimetric response from other metal ions like Ba²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe³⁺, Mn²⁺, Ni²⁺, Pb²⁺, or Zn²⁺. | researchgate.netrsc.org |
| Rhodamine B thiohydrazide | Hg²⁺ | Designed to switch recognition preference from other ions to specifically detect Hg(II) in aqueous solutions. | mdpi.com |
| Rhodamine B acylhydrazone (RBA) | Fe³⁺ and Cu²⁺ | Undergoes protonation and spirolactam ring opening in the presence of these ions. | researchgate.net |
| Rhodamine B-based probe (P) | Hg²⁺ | Displays high selectivity for Hg²⁺ over various other metal ions and anions, though I⁻ showed some influence. | mdpi.com |
| N-(Rhodamine-B)-lactam-ethylenediamine (RhB-EDA) | Ag⁺ | Shows high selectivity for Ag⁺ ions over a wide range of other metal cations, including Hg²⁺. | mdpi.com |
Development of Multi-Analyte Sensing Systems
The simultaneous detection of multiple analytes in a single sample is a growing need in environmental monitoring and medical diagnostics. A significant future direction for this compound-based sensors is their integration into multi-analyte sensing platforms. kyushu-u.ac.jp This involves designing systems that can distinguish between different analytes and provide a unique signal for each one.
One approach is the development of sensor arrays where each sensor is a modified rhodamine derivative with selectivity for a different analyte. The combined response pattern of the array could then be used to identify and quantify multiple species simultaneously. kyushu-u.ac.jp Another strategy involves creating single-probe systems that exhibit different optical responses (e.g., changes in color or fluorescence wavelength) depending on the analyte they bind to. For example, researchers have worked on developing ratiometric fluorescent probes that show a shift in emission wavelength upon binding, which can be more reliable than simple intensity changes. nih.gov
Furthermore, integrating these chemosensors with nanomaterials like gold nanoparticles or upconversion nanoparticles (UCNPs) offers a promising avenue for creating sensitive and multiplexed detection systems. nih.gov These hybrid materials can facilitate simultaneous detection of different ions like Pb²⁺ and Hg²⁺. nih.gov
Expansion of Biological Application Scope
The favorable photophysical properties of rhodamine dyes, such as long emission wavelengths and high quantum yields, make them excellent candidates for biological imaging. researchgate.netwikipedia.org A key area of future research is the expansion of this compound derivatives for a wider range of biological applications. conicet.gov.arrsc.org
Current research has demonstrated the use of rhodamine-based probes for imaging specific analytes like Hg²⁺ and glutathione (B108866) within living cells. mdpi.comrsc.org Future work aims to develop probes for other biologically significant molecules and ions, allowing for the real-time visualization of complex cellular processes. nih.govjustdial.com This requires designing probes that are not only selective and sensitive but also cell-permeable, non-toxic, and stable in the complex intracellular environment. mdpi.comrsc.org
The development of probes for in vivo imaging in whole organisms, such as zebrafish, has already shown the potential for these compounds in organism-level studies. researchgate.net Further advancements could lead to powerful tools for disease diagnosis and for studying the roles of various chemical species in physiology and pathology. nih.gov
Green Chemistry Approaches in Synthesis and Application
As with all chemical processes, there is a growing emphasis on developing environmentally friendly methods for the synthesis and application of this compound-based sensors. This aligns with the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency.
In terms of synthesis, future research will likely focus on developing synthetic routes that avoid hazardous reagents and solvents. For example, the synthesis of this compound involves reagents like phosphorus oxychloride and solvents such as 1,2-dichloroethane (B1671644) and tetrahydrofuran (B95107). acs.orgrsc.org Green chemistry approaches would seek to replace these with safer alternatives and to streamline the synthesis to reduce the number of steps and purification requirements. google.com
On the application side, a significant development is the use of sustainable and biodegradable materials as substrates for the sensors. A notable example is the immobilization of this compound in an agar-agar gel matrix. researchgate.netcore.ac.uk This approach creates a low-cost, environmentally friendly, and biodegradable sensor for mercury detection. core.ac.uk Such bio-polymer-based sensors are simpler to prepare and offer a greener alternative to traditional sensor platforms, with the potential for regeneration and reuse. researchgate.netcore.ac.uk Future work will likely explore other sustainable materials and methods for fabricating these chemosensors.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing and characterizing Rhodamine B thiolactone-based fluorescent probes?
- Synthesis : this compound probes (e.g., RSTPP for HOCl detection) are synthesized by modifying the rhodamine skeleton with a thiolactone ring. This involves introducing a sulfur atom into the spirocyclic structure to enhance fluorescence quenching, followed by coupling with functional groups (e.g., triphenylphosphonium for mitochondrial targeting) via a piperazine handle .
- Characterization : Confirm structural integrity using NMR (e.g., quaternary carbon at 62 ppm for the thiolactone ring) and mass spectrometry (e.g., m/z = 772.3669 for RSTPP-HOCl adducts). Purity is validated via HPLC or TLC .
Q. How does this compound function as a fluorescent probe for Hg²⁺ and HOCl?
- Mechanism : The thiolactone ring undergoes analyte-specific reactions. For Hg²⁺, Hg²⁺-induced ring-opening leads to desulfurization and fluorescence activation via rhodamine formation. For HOCl, oxidative cleavage of the thiolactone generates a conjugated rhodamine structure, resulting in a 200-fold fluorescence increase at 580 nm .
- Sensitivity : Probes like TR-Hg achieve a detection limit of 43 pM for Hg²⁺ using ratiometric fluorescence (DTBET mechanism) .
Q. What standard methods are used to evaluate probe sensitivity and selectivity?
- Limit of Detection (LOD) : Calculated using the 3σ/slope method from calibration curves (e.g., TR-Hg’s 43 pM LOD) .
- Quantum Yield : Measured via comparative actinometry (e.g., RSTPP’s quantum yield increases from <0.01 to 0.34 upon HOCl addition) .
- Selectivity : Test against competing ions (e.g., Ca²⁺, Fe³⁺) in buffer systems; use chelating agents (e.g., EDTA) to suppress interference .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound-based detection systems?
- Experimental Design : Use RSM to model interactions between variables (e.g., H₂O₂ dosage, pH, UV intensity) for pollutant degradation. For example, optimal RhB degradation (92.44% efficiency) is achieved at pH 8.11 and 730 μW/cm² UV intensity .
- Validation : Compare predicted vs. experimental values (e.g., 0.89% deviation in RhB removal rates) and refine models using ANOVA .
Q. How to address contradictions in reported kinetic models for this compound-based reactions?
- Case Study : While pseudo-first-order kinetics dominate in UV/H₂O₂ systems, deviations may arise from •OH scavenging at high H₂O₂ concentrations. Validate models via time-resolved fluorescence or EPR spectroscopy to quantify radical intermediates .
- Data Reconciliation : Cross-reference with studies using similar conditions (e.g., pH 7–9 for Hg²⁺ detection) and adjust for matrix effects (e.g., ionic strength in seawater) .
Q. What strategies minimize interference from biological matrices in live-cell imaging applications?
- Probe Design : Incorporate mitochondrial-targeting groups (e.g., triphenylphosphonium) to enhance specificity. Use confocal microscopy for 3D reconstruction of analyte distribution (e.g., Hg²⁺ in Arabidopsis thaliana) .
- Control Experiments : Pre-treat cells with inhibitors (e.g., N-acetylcysteine for ROS scavenging) to confirm signal specificity .
Q. How to resolve discrepancies in optimal pH conditions for analyte detection?
- Contextual Analysis : HOCl detection works best in neutral pH (7.4 for physiological systems), while Hg²⁺ probes may favor weakly acidic conditions (pH 5–6) to avoid hydroxide precipitation. Adjust buffer systems (e.g., HEPES for Hg²⁺) to match experimental settings .
Methodological Guidelines
- Spectral Confirmation : Use UV-Vis (e.g., absorbance at 553 nm for RSTPP-HOCl) and 3D fluorescence spectroscopy to track structural changes .
- Biological Validation : For in vivo studies, quantify toxicity via cell viability assays (e.g., MTT) and validate probe localization using organelle-specific dyes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
